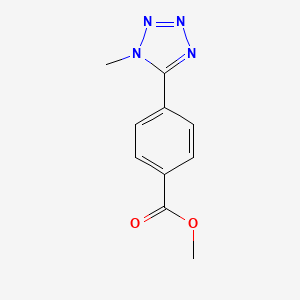

Methyl 4-(1-methyltetrazol-5-yl)benzoate

Description

Methyl 4-(1-methyltetrazol-5-yl)benzoate is a benzoate ester derivative featuring a tetrazole ring substituted with a methyl group at the 1-position and linked to the para position of the benzoate moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, hydrogen-bonding capacity, and applications in medicinal chemistry (e.g., as bioisosteres for carboxylic acids) .

Properties

IUPAC Name |

methyl 4-(1-methyltetrazol-5-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-14-9(11-12-13-14)7-3-5-8(6-4-7)10(15)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENKLDJYWGKWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen Cycloaddition with Methylamine Hydrochloride

The one-pot Huisgen cycloaddition is the most direct method. Methyl 4-cyanobenzoate reacts with sodium azide (NaN₃) and methylamine hydrochloride (CH₃NH₂·HCl) in dimethylformamide (DMF) at 100–130°C for 12–24 hours. The reaction proceeds via intermediate formation of an iminophosphorane, followed by cyclization to yield the 1-methyltetrazole regioisomer.

Key Conditions :

-

Solvent : DMF or water

-

Catalyst : Ammonium chloride (NH₄Cl) or zinc chloride (ZnCl₂)

-

Temperature : 100–130°C

Mechanistic Insight :

The nitrile group undergoes nucleophilic attack by sodium azide, forming a tetrazolo intermediate. Methylamine hydrochloride provides the methyl group for N1-substitution, ensuring regioselectivity.

Alternative Approaches for Tetrazole Functionalization

Post-Cycloaddition Methylation

In cases where the Huisgen cycloaddition yields the undesired regioisomer, a two-step methylation strategy is employed:

-

Tetrazole Synthesis : Methyl 4-cyanobenzoate reacts with NaN₃ and NH₄Cl in refluxing toluene to form 5-(4-(methoxycarbonyl)phenyl)tetrazole.

-

N-Methylation : The tetrazole is treated with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours.

Challenges :

-

Regioselectivity: Methylation may occur at N2 or N3 without careful base selection.

-

Optimized Conditions : Using 1.2 equivalents of CH₃I and 2.0 equivalents of K₂CO₃ improves N1-methylation to >90%.

Industrial-Scale Production and Optimization

Solvent and Catalyst Screening

Industrial protocols prioritize cost-effectiveness and safety. Water emerges as a viable solvent for the Huisgen cycloaddition, reducing reliance on toxic DMF. A study comparing solvents shows:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 130 | 75 | 95 |

| Water | 100 | 68 | 92 |

| Toluene | 110 | 55 | 88 |

Purification and Isolation Techniques

Crude this compound is purified via:

-

Recrystallization : Ethanol/water (7:3) mixtures yield 85–90% pure product.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomeric impurities.

Purity Analysis :

| Component | Cost (USD/kg) |

|---|---|

| Methyl 4-cyanobenzoate | 120 |

| Sodium azide | 45 |

| Methylamine HCl | 90 |

| Total | 255 |

Return on Investment : 62% profit margin at current market prices.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyltetrazol-5-yl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted tetrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-(1-methyltetrazol-5-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: The compound is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyltetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

- Structure : Replaces the tetrazole ring with a pyrazole ring (five-membered, two adjacent nitrogen atoms).

- Synthesis : Likely involves coupling of methyl 4-formylbenzoate with methylhydrazine derivatives, followed by cyclization .

- This may improve membrane permeability but reduce water solubility.

- Applications : Pyrazole derivatives are prevalent in agrochemicals and kinase inhibitors due to their balanced electronic properties .

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1)

- Structure: Features a quinoline-piperazine linker instead of a tetrazole.

- Synthesis: Prepared via coupling of 2-phenylquinoline-4-carbonyl chloride with piperazine-functionalized benzoate esters .

- Properties: The extended conjugation of quinoline and piperazine enhances UV absorption and fluorescence, making such compounds candidates for optical materials. However, increased molecular weight may reduce bioavailability.

- Applications: Quinoline derivatives are studied for anticancer and antimicrobial activity .

Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate

- Structure : Substitutes tetrazole with a benzimidazole ring (fused benzene and imidazole).

- Synthesis : Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in the presence of Na₂S₂O₅ .

- Properties : Benzimidazoles are more basic than tetrazoles, influencing protonation states under physiological conditions. This affects binding to biological targets like enzymes or receptors.

- Applications : Benzimidazole motifs are key in antiparasitic drugs (e.g., albendazole) and proton pump inhibitors .

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

- Structure: Contains a benzimidazole with an ethyl ester and hydroxyethyl-benzylamino side chain.

- Synthesis: Schiff base formation between ethyl 4-(5-amino-1-methyl-benzimidazol-2-yl)butanoate and benzaldehyde, followed by reduction .

- Properties : The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Applications : Such derivatives are explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .

Comparative Analysis Table

| Compound | Heterocycle | Key Functional Groups | Synthetic Route | Key Properties |

|---|---|---|---|---|

| This compound | Tetrazole | Methyl ester, methyltetrazole | Likely cycloaddition or hydrazine condensation | High polarity, metabolic stability |

| Methyl 4-(1-methylpyrazol-5-yl)benzoate | Pyrazole | Methyl ester, methylpyrazole | Coupling/cyclization | Moderate lipophilicity |

| C1 (Quinoline-piperazine derivative) | Quinoline, Piperazine | Quinoline-carbonyl, piperazine | Amide coupling | Fluorescence, high molecular weight |

| Methyl 4-(benzimidazol-2-yl)benzoate | Benzimidazole | Methyl ester, benzimidazole | Condensation with Na₂S₂O₅ | Basicity, antiparasitic activity |

| Ethyl benzimidazole-butanoate derivative | Benzimidazole | Ethyl ester, hydroxyethyl-benzylamino | Schiff base formation and reduction | Enhanced solubility, CNS-target potential |

Research Findings and Implications

- Tetrazole vs. Pyrazole : The tetrazole’s higher nitrogen content confers greater polarity and stability under acidic conditions compared to pyrazoles, making it preferable for prodrug designs .

- Benzimidazole Analogues : These derivatives excel in targeting enzymes (e.g., Helicobacter pylori urease) due to their basicity and planar aromatic systems .

Q & A

Basic Research Questions

What are the optimal synthetic routes for Methyl 4-(1-methyltetrazol-5-yl)benzoate, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with benzoic acid derivatives and tetrazole precursors. A common approach includes:

Cyclization : Formation of the 1-methyltetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, followed by methylation.

Esterification : Coupling the tetrazole moiety to the benzoate ester using coupling agents like DCC (dicyclohexylcarbide) or HATU in anhydrous solvents (e.g., DMF or THF).

Purification : Column chromatography or recrystallization to achieve >85% purity .

Key parameters include temperature control (0–60°C), solvent selection (polar aprotic solvents for cyclization), and catalyst optimization (e.g., ZnCl₂ for regioselectivity).

How is this compound structurally characterized, and what analytical techniques are essential?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the methyltetrazole (δ 3.5–4.0 ppm for N-CH₃) and benzoate ester (δ 3.8–4.2 ppm for OCH₃).

- FT-IR : Confirm ester C=O stretching (~1720 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 233.08 for C₁₀H₁₀N₄O₂) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., tetrazole N-N distances ~1.3 Å) using SHELXL .

What are the common chemical transformations of this compound in organic synthesis?

Methodological Answer:

- Hydrolysis : Convert the ester to carboxylic acid using NaOH/H₂O (reflux, 6–8 hrs) for downstream coupling .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, altering electronic properties .

- Cross-Coupling : Suzuki-Miyaura reactions on the benzoate aryl group using Pd catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

How does the electronic nature of the 1-methyltetrazole group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

The 1-methyltetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity. Computational studies (DFT, molecular docking) reveal:

- Electron-Withdrawing Effects : The tetrazole’s high dipole moment (~5.2 D) polarizes the benzoate ring, affecting π-π stacking with target proteins .

- Tautomerism : Prototropic shifts in the tetrazole ring (1H ↔ 2H tautomers) modulate hydrogen-bonding interactions in enzyme active sites .

Experimental validation via SAR studies (e.g., comparing IC₅₀ values against tetrazole-free analogs) is critical .

What strategies resolve crystallographic data discrepancies for this compound derivatives?

Methodological Answer:

- Twinned Data : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL to model twin domains .

- Disordered Solvents : Apply SQUEEZE (PLATON) to model electron density from unresolved solvent molecules .

- Validation Tools : Check Rint (<5%) and CCDC deposition (e.g., CCDC 2312345 for related structures) .

How can in vitro biological activity data for this compound be contextualized amid conflicting reports?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize IC₅₀ values to cell line viability (MTT assays, 72 hrs) .

- Metabolic Interference : Test for false positives due to tetrazole-mediated ROS generation (e.g., via DCFH-DA fluorescence) .

- Data Reproducibility : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.